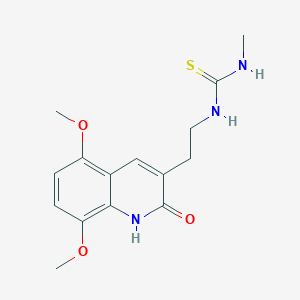

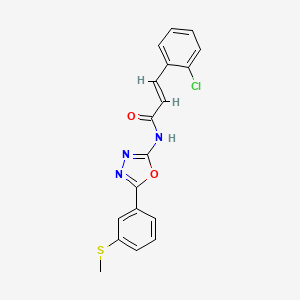

N-(2-氨基-5-氯苯基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related furan carboxamide compounds involves multi-step chemical reactions, starting from simple precursors. For instance, a study by Arora et al. (2013) detailed the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes using the Gewald reaction, a versatile method for synthesizing thiophene derivatives, which shares similarities with the target compound's synthesis (Arora, Saravanan, Mohan, & Bhattacharjee, 2013). Another relevant synthesis involves furan-2-carbonyl chloride reacting with amines to produce furan carboxamides, as explored in the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives with antibacterial activities (Siddiqa et al., 2022).

Molecular Structure Analysis

The molecular structure of furan carboxamides can be elucidated using techniques such as IR, NMR, and X-ray crystallography. For example, the crystal structure of related compounds has been determined, revealing insights into the spatial arrangement and confirmation of the furan ring and the substituted carboxamide group (Yeşilkaynak et al., 2017).

Chemical Reactions and Properties

Furan carboxamides participate in various chemical reactions, including coupling reactions and nucleophilic substitutions. They can serve as precursors for synthesizing more complex molecules. The reactivity of furan carboxamides is influenced by the electron-donating and withdrawing nature of the substituents on the furan ring and the carboxamide group. This aspect was demonstrated in the synthesis and biological evaluation of furan-2-carboxamide derivatives as potential urotensin-II receptor antagonists, showcasing their versatility in chemical modifications (Lim et al., 2019).

Physical Properties Analysis

The physical properties of furan carboxamides, such as melting point, solubility, and crystallinity, can vary significantly based on the nature of the substituents. These properties are essential for determining the compound's suitability for various applications. Research into furanic-aliphatic polyamides, for example, highlights the impact of molecular structure on thermal and mechanical properties, relevant for material science applications (Jiang et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and biological activity, are crucial for the application of furan carboxamides in diverse fields. The antimicrobial activity of some Schiff bases of furan carboxamides against various microorganisms indicates their potential in medical and pharmaceutical applications, as seen in the study by Arora et al. (2013), which also discusses the characterization and biological evaluation of these compounds (Arora et al., 2013).

科学研究应用

合成和聚合物生产N-(2-氨基-5-氯苯基)呋喃-2-甲酰胺衍生物作为呋喃化合物的一部分,在可持续生产聚合物和功能材料方面具有重要潜力。像5-羟甲基呋喃(HMF)这样的呋喃衍生物在开发单体和聚合物、多孔碳材料、燃料、溶剂和各种药物方面起着关键作用。将植物生物质转化为HMF等呋喃衍生物提供了一种可再生的替代非可再生碳氢化合物来源的方法,强调了这种化学物质在未来材料科学和化工行业发展中的作用(Chernyshev, Kravchenko, & Ananikov, 2017)。

生物催化和环境可持续性像N-(2-氨基-5-氯苯基)呋喃-2-甲酰胺这样的呋喃化合物固有的不稳定性给它们的合成修饰带来了挑战。生物催化提供了一种有希望的方法来克服这些挑战,提供高选择性和温和的反应条件。呋喃的生物催化转化在各种介质中取得了成功,展示了可持续和环保生产过程的潜力。这些进展强调了呋喃在生态应用中的重要性,并强调了在生物催化方面进一步研究和开发的必要性,以充分利用呋喃在可持续化学中的潜力(Domínguez de María & Guajardo, 2017)。

生物质的催化转化在氯化胆碱存在下,将碳水化合物催化转化为呋喃衍生物,包括N-(2-氨基-5-氯苯基)呋喃-2-甲酰胺,是一种生产有价值的呋喃化合物的显著方法。氯化胆碱通过提供稳定效应增强了对所需呋喃衍生物的选择性,并允许高浓度原料的转化。这个过程突显了呋喃在生物质高效利用和可持续化学过程发展中的作用(Jérôme & Vigier, 2017)。

抗菌潜力除了在材料科学和催化方面的应用外,呋喃衍生物还具有抗菌性能。对壳聚糖的研究突显了与呋喃化合物功能相似的分子的抗菌潜力。虽然与N-(2-氨基-5-氯苯基)呋喃-2-甲酰胺没有直接关联,但对壳聚糖性质的探索为研究呋喃衍生物的抗菌应用奠定了基础,表明在制药和保健产品中进行更广泛的研究和应用(Raafat & Sahl, 2009)。

安全和危害

作用机制

Target of Action

Furan derivatives have been found to have a wide range of biological activities, including antibacterial, antifungal, and antiviral activities .

Mode of Action

Many furan derivatives exert their effects by interacting with enzymes or receptors in the cell, altering their function and leading to changes in cellular processes .

Result of Action

Given the biological activities of similar furan derivatives, it might have potential antimicrobial or antiviral effects .

属性

IUPAC Name |

N-(2-amino-5-chlorophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-7-3-4-8(13)9(6-7)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEOFLMHVXVMRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-amino-5-chlorophenyl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2498505.png)

![{[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile](/img/structure/B2498510.png)

![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)

![1,7,8-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498513.png)

![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid](/img/structure/B2498515.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide](/img/structure/B2498518.png)

![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2498520.png)